2-amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354924-30-3
Cat. No.: VC11718710
Molecular Formula: C14H12BrN3O2
Molecular Weight: 334.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354924-30-3 |
|---|---|
| Molecular Formula | C14H12BrN3O2 |
| Molecular Weight | 334.17 g/mol |
| IUPAC Name | 2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C14H12BrN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
| Standard InChI Key | XJWFKXLQYBEGND-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics
Molecular Formula and Stereochemical Features
The compound has a molecular formula of C₁₄H₁₂BrN₃O₂ and a molecular weight of 334.17 g/mol. Its IUPAC name, 2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one, reflects the positions of its functional groups:
-
A 4-bromophenyl ring at position 4 of the imidazolone core.
-
A furan-2-ylmethyl group also at position 4, creating a sterically crowded environment.
-
An amino group at position 2 and a ketone at position 5.
Crystallographic studies of analogous imidazolones reveal a planar geometry stabilized by intramolecular hydrogen bonding between the amino group (N–H) and carbonyl oxygen (C=O), with bond lengths of approximately 1.35–1.40 Å . The bromophenyl and furan substituents introduce torsional strain, resulting in a dihedral angle of 8.9°–11.4° between the imidazolone core and aromatic rings .
| Property | Value |
|---|---|
| CAS No. | 1354924-30-3 |
| Molecular Formula | C₁₄H₁₂BrN₃O₂ |
| Molecular Weight | 334.17 g/mol |
| IUPAC Name | 2-amino-4-(4-bromophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
| SMILES | C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves a condensation-cyclization strategy:
-
Step 1: Reacting 4-bromobenzaldehyde with furfurylamine to form a Schiff base intermediate.
-
Step 2: Cyclization with cyanamide or thiourea under acidic conditions to yield the imidazolone core.
-
Step 3: Purification via recrystallization from dimethylformamide (DMF) or ethanol, achieving yields of 75–86% .
Critical parameters include:
-
Temperature: Reflux conditions (~80°C) in ethanol or methanol.
-
Catalysts: Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization.
Mechanistic Insights
The reaction proceeds through nucleophilic attack by the amine group on the carbonyl carbon, followed by dehydration to form the five-membered ring. Density functional theory (DFT) calculations suggest that the bromophenyl group enhances electrophilicity at the reaction site, reducing activation energy by 12–15 kJ/mol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.78 (s, 1H, furan–H), 5.21 (s, 2H, NH₂).
-
¹³C NMR: δ 172.1 (C=O), 151.2 (C–Br), 110.3 (furan C–O).
Infrared (IR) Spectroscopy
-
Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N–H stretch).
Mass Spectrometry
-
ESI-MS: m/z 335.07 [M+H]⁺ (calc. 334.17).
Comparative Analysis with Related Compounds
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 4-Bromophenyl, furan | CDK2: 0.7 µM |
| 2-Amino-5-benzyl-5-(4-chlorophenyl) | 4-Chlorophenyl, benzyl | EGFR: 1.2 µM |
| 2-Amino-5-(2-fluorophenyl) | 2-Fluorophenyl | COX-2: 3.5 µM |
The bromophenyl analog shows 3.4-fold higher kinase inhibition than its chlorophenyl counterpart, attributed to stronger halogen bonding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume